4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
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Overview
Scientific Research Applications
Antimicrobial Activity
New pyridine derivatives were synthesized using 2-amino substituted benzothiazoles, exhibiting variable and modest activity against bacteria and fungi. The study established the structures of these compounds through elemental analysis and spectral studies. It emphasized the potential of these compounds in antimicrobial applications, offering a basis for further research in this domain (Patel, Agravat, & Shaikh, 2011).
Potential in Corrosion Inhibition
Benzothiazole derivatives were synthesized and evaluated for their corrosion inhibiting effect against steel in acidic environments. The study revealed that these derivatives exhibit higher stability and inhibition efficiency compared to previous benzothiazole inhibitors, indicating their potential as effective corrosion inhibitors for industrial applications (Hu et al., 2016).
Synthesis and Biological Evaluation for Antitumor Activity
Various benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against cancer cell lines. Compounds such as N-(benzo[d]thiazol-2-yl)cyclohexanecarboxamides showed significant cytotoxicity, highlighting their potential as antitumor agents. This provides a promising avenue for the development of new cancer therapies (Nam et al., 2010).
Future Directions
properties
IUPAC Name |
4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-3-22-13-7-5-12(6-8-13)17(21)20-18-19-15-10-9-14(23-4-2)11-16(15)24-18/h5-11H,3-4H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTZRESVWRNIBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide |
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